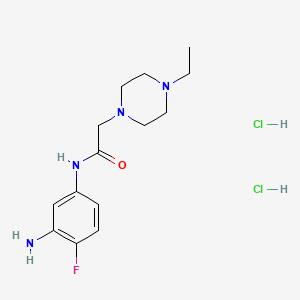
N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride
Vue d'ensemble
Description
N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling.
Applications De Recherche Scientifique
Synthesis and Anti-Inflammatory Activity
Research focusing on derivatives similar to N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride has shown significant anti-inflammatory activity. A study by Sunder and Maleraju (2013) synthesized derivatives with anti-inflammatory potential, where compounds demonstrated significant to moderate anti-inflammatory effects, highlighting the therapeutic potential of such chemical structures in inflammation-related research (Sunder & Maleraju, 2013).
Anticancer Properties
Amino acid ester derivatives containing 5-fluorouracil synthesized by Xiong et al. (2009) demonstrated inhibitory effects against cancer cell lines, suggesting that structural analogs of N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride may have potential applications in cancer research. Such compounds showed more inhibitory effect against BEL-7402 than 5-FU itself, pointing towards the exploration of similar compounds for antitumor activity (Xiong et al., 2009).
Antiplasmodial Properties
The study by Mphahlele et al. (2017) on N-(3-Trifluoroacetyl-indol-7-yl) Acetamides revealed potential in vitro antiplasmodial properties against Plasmodium falciparum, the parasite responsible for malaria. This suggests that similar compounds could offer a basis for developing new antimalarial agents, focusing on blocking critical biological pathways in the parasite (Mphahlele et al., 2017).
Antiallergic Agents
Compounds with similar structural features have been assessed for antiallergic activities. Menciu et al. (1999) synthesized N-(pyridin-4-yl)-(indol-3-yl)acetamides and found significant antiallergic potency, suggesting that analogs like N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride could be beneficial in studying and developing antiallergic agents (Menciu et al., 1999).
Propriétés
IUPAC Name |
N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O.2ClH/c1-2-18-5-7-19(8-6-18)10-14(20)17-11-3-4-12(15)13(16)9-11;;/h3-4,9H,2,5-8,10,16H2,1H3,(H,17,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLUTAKCOXBUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



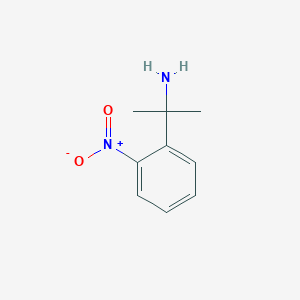
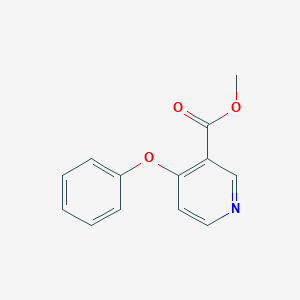
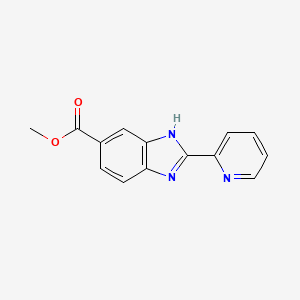
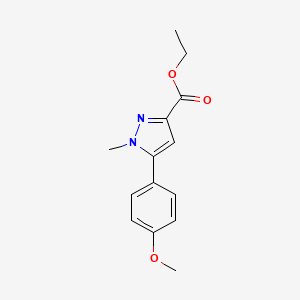
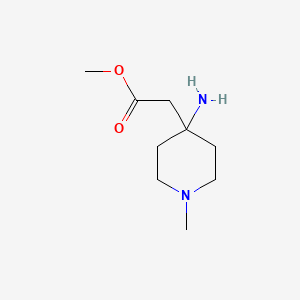
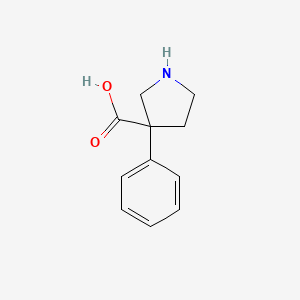
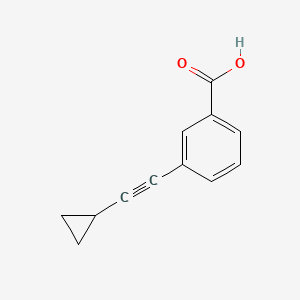
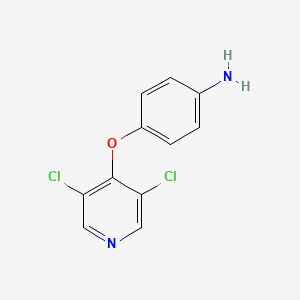
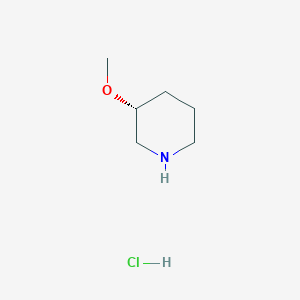
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1429887.png)
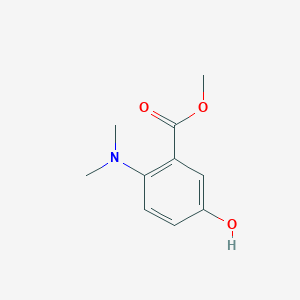
![6-(Methoxymethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B1429891.png)
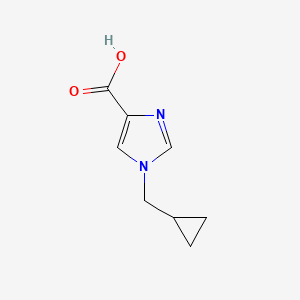
![[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride](/img/structure/B1429895.png)